Myrrhone

Description

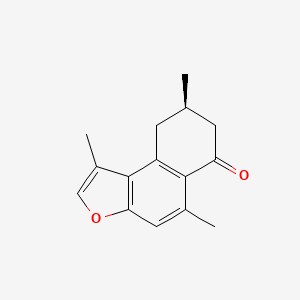

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R)-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-8-4-11-14(12(16)5-8)9(2)6-13-15(11)10(3)7-17-13/h6-8H,4-5H2,1-3H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEOKDCVBGTHJG-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=CC3=C2C(=CO3)C)C)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C(=CC3=C2C(=CO3)C)C)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation of Myrrhone

Extraction Methodologies from Oleo-gum Resins

The extraction of compounds from Commiphora oleo-gum resins typically involves methods that separate the various components, such as volatile oils, resins, and gums. Myrrh resin itself is composed of a water-soluble gum (30-60%), alcohol-soluble resin (25-40%), and volatile oil (3-8%). nih.govresearchgate.net

Various extraction techniques have been employed to obtain the resinous components containing sesquiterpenes like myrrhone (B1649313). These can include extraction with solvents such as ethanol, aqueous ethanol, petroleum ether, ethyl acetate, and chloroform. chemfaces.comresearchgate.net For example, one approach involves extracting the resin with aqueous ethanol, followed by liquid-liquid partitioning with solvents like petroleum ether or ethyl acetate. researchgate.net Another method mentioned for isolating tocopherol from Commiphora myrrha resin is Soxhlet extraction using a non-polar solvent like hexane (B92381). google.com The choice of solvent and method can influence the yield and composition of the extracted material.

Chromatographic Purification Techniques

Following initial extraction, chromatographic techniques are essential for isolating and purifying specific compounds like this compound from the complex mixture of compounds present in the oleo-gum resin extract. researchgate.net

Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography (CPC), also known as Countercurrent Chromatography (CCC), is a liquid-liquid chromatographic technique that is well-suited for the isolation and purification of natural products from complex matrices without the use of a solid stationary phase. This technique leverages the principle of partitioning compounds between two immiscible liquid phases.

In CPC, one liquid phase is held stationary within a rotor by a centrifugal field, while the other liquid phase is pumped through as the mobile phase. Compounds in the sample mixture separate based on their differential partitioning behavior, or distribution coefficient (Kd), between the two liquid phases. The Kd value represents the ratio of the compound's concentration in the stationary phase to its concentration in the mobile phase.

The absence of a solid support in CPC offers several advantages for the isolation of natural compounds:

High Sample Loading Capacity: CPC systems can typically handle larger sample quantities compared to solid-phase chromatography.

No Irreversible Adsorption: The liquid stationary phase eliminates the risk of irreversible binding of compounds, leading to high recovery rates.

Preservation of Compound Integrity: Sensitive or labile compounds are less likely to degrade in the absence of reactive sites found on some solid stationary phases.

Scalability: CPC methods can often be scaled from analytical to preparative and industrial scales.

General physical and chemical properties of this compound are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆O₂ | rotachrom.com |

| Molecular Weight | 228.29 g/mol | rotachrom.com |

| CAS Number | 183551-83-9 | rotachrom.com |

| Appearance | Solid | |

| Melting Point | 124.07 °C (estimated) | rotachrom.com |

| Boiling Point | 319.36 °C (estimated) | rotachrom.com |

Research findings indicate that this compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. rotachrom.com It has also shown antiplasmodial effects and potential in inhibiting the progression of hepatic fibrosis by regulating hepatic stellate cells. Studies have also explored its potential chemoprotective effects.

Structural Elucidation of Myrrhone and Analogues

Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques are indispensable tools in organic chemistry for identifying and characterizing chemical compounds. For complex natural products like Myrrhone (B1649313), a combination of techniques is typically employed to gather sufficient data for a complete structural assignment. pharmaknowledgeforum.comuib.no

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency pulses, chemists can determine the number and types of hydrogen and carbon atoms, their electronic environments, and their connectivity. pharmaknowledgeforum.com

One-Dimensional NMR Applications (¹H-NMR, ¹³C-NMR, DEPT)

One-dimensional NMR experiments are fundamental in structural elucidation.

¹H-NMR Spectroscopy: This technique provides a spectrum showing signals for each chemically distinct proton in the molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal is proportional to the number of protons giving rise to that signal. Splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons and provide information about the number of protons on adjacent carbon atoms. sigmaaldrich.com

¹³C-NMR Spectroscopy: This technique provides a spectrum showing signals for each chemically distinct carbon atom. ¹³C chemical shifts are particularly sensitive to the hybridization state and functional group attachments of carbon atoms.

DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy: DEPT experiments are used in conjunction with ¹³C-NMR to determine the number of protons attached to each carbon. DEPT-90 shows signals only for CH carbons, while DEPT-135 shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This helps in assigning carbon signals to specific types of carbon atoms (quaternary, CH, CH₂, or CH₃).

Analysis of ¹H and ¹³C NMR data provides initial insights into the functional groups and fragments present in this compound. For example, characteristic signals in the ¹H NMR spectrum can indicate the presence of methyl groups, olefinic protons, or protons adjacent to oxygen atoms. Similarly, ¹³C NMR signals can reveal the presence of carbonyl carbons, aromatic carbons, or carbons in furan (B31954) rings. mdpi.cominformahealthcare.comresearchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pattern. pharmaknowledgeforum.comuba.ar

High-Resolution Mass Spectrometry (HRMS)

HRMS precisely measures the mass-to-charge ratio (m/z) of the molecular ion, often to within a few millimass units. This high accuracy allows for the determination of the elemental composition of the molecule by matching the experimental mass to theoretical masses calculated for different elemental formulas. researchgate.netrsc.orgsemanticscholar.org For this compound, HRMS data confirming its molecular formula (e.g., C₁₅H₁₆O₂) is a critical piece of information in its structural elucidation. nih.gov

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions and the analysis of the resulting fragment ions. uba.arthegoodscentscompany.comijpjournal.comd-nb.infonih.govresearchgate.netlibretexts.orgscielo.br This technique provides valuable information about the substructures and connectivity within the molecule. By analyzing the masses of the fragment ions, researchers can deduce how the molecule breaks apart, which in turn provides clues about its structure. uba.arlibretexts.org For example, specific fragmentation patterns observed in the MS/MS spectrum of this compound can be correlated with known fragmentation pathways of similar furanosesquiterpenoids, supporting the proposed structure. d-nb.infonih.govresearchgate.netscielo.br HPLC-MS/MS methods have been developed for the quantification and analysis of this compound and other furanosesquiterpenoids in Commiphora resins, highlighting the utility of MS/MS in identifying and characterizing these compounds. d-nb.infonih.govresearchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling

GC-MS is a powerful analytical technique that couples the separation capabilities of gas chromatography with the identification power of mass spectrometry. slideshare.net It is widely used for the analysis of volatile and semi-volatile compounds, including many terpenoids found in natural products like myrrh resin. upol.cz In the context of structural elucidation, GC-MS can help in separating complex mixtures of sesquiterpenoids and providing mass spectral data for each component. slideshare.net Electron ionization (EI), a common ionization technique in GC-MS, can induce fragmentation of the analyte molecules, yielding characteristic fragment ions that provide clues about the compound's structure. chromatographyonline.com While GC-MS is excellent for identifying known compounds by matching their mass spectra with spectral libraries, it also provides essential mass information (molecular ion peak) for the structural elucidation of new or unknown analogues. slideshare.net Capillary GC/MS has been used to analyze the chemical components of the essential oil of myrrh. upol.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

LC-MS couples liquid chromatography, suitable for separating a wide range of compounds including less volatile ones, with mass spectrometry. nih.gov This technique is particularly valuable for analyzing the complex mixtures of secondary metabolites found in myrrh resin. researchgate.netsemanticscholar.org LC-MS/MS, which involves tandem mass spectrometry, provides more detailed fragmentation data (MS/MS or MS^n spectra) that is crucial for piecing together the structure of a molecule. nih.govthermofisher.com Strategies for structure elucidation using LC-MS/MS data from complex biological samples involve both structure annotation of mass spectra and retention time prediction. nih.gov High-resolution LC-MS (HRESIMS) is often used to determine the accurate molecular formula of isolated compounds, providing a critical starting point for structural elucidation. researchgate.netresearchgate.net

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) spectroscopy are chiroptical techniques used to determine the absolute configuration of chiral molecules. unibas.itcolab.ws For this compound and its analogues, which often possess multiple chiral centers, ORD and ECD data are essential for assigning their three-dimensional structures. unibas.itresearchgate.net Computational methods, such as Time-Dependent Density Functional Theory (TDDFT) calculations, are frequently used in conjunction with experimental ECD data to assign absolute configurations by comparing calculated and experimental spectra. unibas.itacs.orgnih.gov For example, the absolute configuration of this compound (compound 3) and agarsenone (B12375841) (compound 1) were assigned by comparing experimental and calculated ORD and ECD spectra. unibas.itacs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups present in a molecule. researchgate.netmrclab.com IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations, yielding a spectrum with characteristic peaks corresponding to specific functional groups like carbonyls (C=O), hydroxyls (O-H), and carbon-carbon double bonds (C=C). mrclab.com UV-Vis spectroscopy, on the other hand, involves the absorption of ultraviolet and visible light, primarily due to electronic transitions within the molecule. mrclab.comazooptics.com This technique is useful for detecting chromophores, such as conjugated double bonds or aromatic rings, and can provide information about the degree of unsaturation and the presence of certain functional groups. azooptics.commsu.edu Both IR and UV-Vis spectroscopy are valuable tools in the initial stages of structural elucidation, providing functional group information that helps in constructing the planar structure of the molecule. researchgate.net

Computational Methods in Structure Elucidation

Computational methods play an increasingly important role in modern structure elucidation, complementing experimental spectroscopic data. researchgate.netfrontiersin.org

Computer-Assisted Structure Elucidation (CASE) Systems

Computer-Assisted Structure Elucidation (CASE) systems are software tools that utilize spectroscopic data, particularly NMR data, to generate possible molecular structures. researchgate.netnih.gov These systems employ algorithms to process NMR data (1D and 2D) and propose plausible structures that are consistent with the experimental observations. researchgate.netnih.gov While NMR spectroscopy is a primary input for CASE systems, the integration of other spectroscopic data, and potentially data from techniques like MS, can enhance their capabilities. researchgate.net CASE systems can be particularly helpful in dealing with complex structures or when only limited sample quantities are available. figshare.com They assist in narrowing down the possibilities and validating proposed structures. researchgate.net

Confirmation of Structure through Reference Standards

Confirmation of the structure of a compound is often achieved by comparison with an authentic reference standard. nih.gov This involves comparing the spectroscopic data (e.g., NMR, MS, IR, UV-Vis) and chromatographic behavior (e.g., retention time in GC or LC) of the isolated compound with those of a known sample of the same compound. nih.gov If the data from the isolated compound match those of the reference standard, it confirms the identity and structure of the compound. nih.gov In studies involving the analysis of myrrh constituents, known compounds are often identified by comparing their spectroscopic data with those reported in the literature or by using corresponding reference standards. researchgate.netmdpi.comchemfaces.com

Myrrhone Biosynthesis and Metabolomic Pathways

Precursor Identification and Isoprenoid Pathway Involvement

Myrrhone (B1649313) is a sesquiterpenoid, a class of terpenes composed of three isoprene (B109036) units (C5), totaling 15 carbon atoms (C15). The foundational five-carbon building blocks for all isoprenoids are isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) mdpi.comcreative-proteomics.com. In plants, these precursors are synthesized via two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway, primarily located in the cytoplasm, and the methylerythritol 4-phosphate (MEP) pathway, found in plastids mdpi.comcreative-proteomics.com. While both pathways contribute to the diverse array of plant terpenoids, sesquiterpenes are generally considered to be predominantly synthesized via the cytoplasmic MVA pathway.

The MVA pathway begins with the condensation of acetyl-CoA units, leading to the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate, which undergoes phosphorylation and decarboxylation steps to yield IPP and DMAPP creative-proteomics.com. These activated C5 units are then condensed head-to-tail by prenyltransferases to form longer-chain prenyl diphosphates. For sesquiterpene synthesis, IPP and DMAPP are condensed to form farnesyl diphosphate (FPP), a 15-carbon intermediate creative-proteomics.com. FPP serves as the direct precursor for the diverse range of sesquiterpenes found in nature, including those in Commiphora resins.

Enzymatic Transformations in this compound Formation

The conversion of FPP into specific sesquiterpenes like this compound involves a series of enzymatic transformations, primarily catalyzed by terpene synthases and cytochrome P450 monooxygenases researchgate.net. Sesquiterpene synthases cyclize FPP into various sesquiterpene skeletons. The structure of this compound, a furanosesquiterpenoid with a cadinane-like skeleton, suggests the involvement of a sesquiterpene synthase that catalyzes the formation of a precursor with this basic structure.

Following cyclization, further enzymatic modifications, such as oxidation, reduction, isomerization, and cyclization, contribute to the final structure of this compound. Cytochrome P450 enzymes are known to play significant roles in the oxidation of terpenoids, introducing hydroxyl or ketone groups and facilitating further structural rearrangements researchgate.net. While specific enzymes directly catalyzing each step of this compound formation from FPP have not been fully elucidated in the provided search results, studies on related furanosesquiterpenoids in Commiphora suggest similar biosynthetic routes. For instance, agarsenone (B12375841), another sesquiterpenoid found in Commiphora erythraea, has been reported to potentially decompose into this compound, indicating a possible relationship in their biosynthetic or degradation pathways chemfaces.comresearchgate.net. This suggests that this compound might be formed through the modification or breakdown of other sesquiterpenes.

Genetic and Molecular Basis of this compound Biosynthesis in Commiphora Species

The genetic control of this compound biosynthesis lies in the genes encoding the enzymes involved in the isoprenoid pathways and the downstream sesquiterpene modification steps. This includes genes for enzymes in the MVA pathway, farnesyl diphosphate synthase (which produces FPP), sesquiterpene synthases responsible for the core cyclization, and various cytochrome P450 enzymes and other modifying enzymes.

While comprehensive studies detailing the specific genes and their regulation for this compound biosynthesis in Commiphora species are limited in the provided information, research into terpenoid biosynthesis in other plant species provides a general framework. Identifying the specific terpene synthase and modifying enzymes involved in this compound production would require genomic and transcriptomic studies of Commiphora species, coupled with enzyme activity assays. Differential gene expression analysis in resin-producing tissues could help pinpoint candidate genes involved in the pathway.

Influence of Environmental Factors on Biosynthetic Profiles

While specific data on the impact of environmental factors solely on this compound production in Commiphora is not detailed in the search results, it is known that the yield and composition of Commiphora resins, which contain this compound, can vary depending on geographical location and environmental conditions nih.govmdpi.com. Stress conditions, such as drought prevalent in the arid regions where Commiphora species grow, can often induce or alter the production of resin and its constituents as a defense mechanism. Further research would be needed to specifically quantify the effect of individual environmental factors on this compound levels.

Comparative Metabolomics of this compound-Producing Species

Comparative metabolomics studies of different Commiphora species and even different populations within the same species can provide insights into the variation in their chemical profiles, including this compound content. These studies utilize techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the various compounds present in the resin.

Comparative metabolomics has been used to differentiate Commiphora species based on their furanosesquiterpenoid content, with this compound being one of the compounds analyzed nih.govresearchgate.netdntb.gov.ua. These studies can help in the chemotaxonomic classification of Commiphora species and in identifying chemotypes with high this compound content. For example, variations in the levels of this compound and other furanosesquiterpenoids like curzerenone (B144611) and furanoeudesma-1,3-diene have been observed among different Commiphora species and samples researchgate.netdntb.gov.ua.

Here is a table summarizing some of the compounds mentioned in relation to this compound biosynthesis and Commiphora species:

| Compound Name | Role/Relation to this compound Biosynthesis | Found in Commiphora Species? |

| Isopentenyl diphosphate | Isoprenoid precursor | Implied (MVA/MEP pathways) |

| Dimethylallyl diphosphate | Isoprenoid precursor | Implied (MVA/MEP pathways) |

| Farnesyl diphosphate | Direct sesquiterpene precursor | Implied |

| Agarsenone | Potential precursor or related compound | C. erythraea chemfaces.comresearchgate.net |

| β-Elemene | Sesquiterpenoid | C. myrrha aaem.plbiorxiv.org |

| β-Bisabolene | Sesquiterpenoid | C. myrrha aaem.plbiorxiv.org |

| Curzerene | Furanosesquiterpenoid | C. myrrha, C. erythraea nih.govresearchgate.netaaem.pl |

| Furanodienone | Furanosesquiterpenoid | C. myrrha, C. erythraea researchgate.netaaem.plresearchgate.net |

| Furanoeudesma-1,3-diene | Furanosesquiterpenoid | C. myrrha, C. erythraea nih.govresearchgate.netaaem.pl |

Advanced Analytical Methodologies for Myrrhone Quantification and Profiling

Chromatographic Methods Development and Validation

Chromatographic methods are fundamental for separating Myrrhone (B1649313) from other components in a sample matrix before detection and quantification. The development and validation of these methods are essential to ensure accurate and reliable results.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a widely used technique for the quantitative analysis of non-volatile and semi-volatile compounds like this compound. ijpjournal.comd-nb.info This method involves separating compounds based on their interactions with a stationary phase and a mobile phase. For the quantitative analysis of this compound, a validated HPLC method has been developed. magtechjournal.com This method typically utilizes a reverse-phase C18 column and a gradient elution program with mobile phases such as acetonitrile (B52724) and aqueous phosphoric acid. magtechjournal.com Detection is often performed using UV detectors at specific wavelengths, such as 210 and 240 nm. magtechjournal.com Method validation for quantitative HPLC analysis typically includes evaluating parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is fit for its intended purpose. europa.euqbdgroup.comresearchgate.net Studies have shown good linearity with high correlation coefficients (r > 0.9990), satisfactory precision, and accurate recovery rates for this compound quantification using HPLC. d-nb.infomagtechjournal.com

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) for Non-Targeted Analysis

UPLC-Q/TOF-MS is a powerful technique for the non-targeted analysis and comprehensive profiling of chemical components in complex samples like this compound-containing resins. d-nb.infomagtechjournal.com UPLC offers enhanced separation efficiency and speed compared to traditional HPLC due to smaller particle size in the column. The Q/TOF-MS detector provides high resolution and accurate mass measurements, enabling the identification of a wide range of compounds, including this compound and its derivatives, even in the absence of reference standards. magtechjournal.com This method allows for the identification of numerous chemical components in myrrh, with studies identifying scores of compounds. magtechjournal.com Non-targeted analysis using UPLC-Q/TOF-MS often involves acquiring mass spectrometry data in both positive and negative ion modes to maximize coverage of different compound classes. magtechjournal.com

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is the preferred method for the analysis of volatile and semi-volatile components present in this compound-containing essential oils and resin extracts. ijpjournal.comnih.govnih.govuniroma1.itmdpi.comsciencepublishinggroup.comresearchgate.netresearchgate.net While this compound itself is a sesquiterpenoid and may be analyzed by GC-MS, GC is particularly effective for profiling the more volatile monoterpenes and lighter sesquiterpenes that co-occur in Commiphora resins. nih.govsciencepublishinggroup.comresearchgate.net GC separates compounds based on their boiling points and interactions with the stationary phase in a capillary column. nih.govnih.gov Typical GC methods for myrrh analysis involve specific temperature programs for the column oven to achieve separation of a wide range of volatile compounds. nih.govnih.gov Detection is commonly performed using MS, allowing for the identification of separated components by comparing their mass spectra to spectral libraries. nih.govresearchgate.net Studies using GC-MS have identified numerous volatile compounds in Commiphora myrrha resin. nih.govnih.govuniroma1.itsciencepublishinggroup.comresearchgate.net

Mass Spectrometric Detection Techniques

Mass spectrometry (MS) plays a critical role in the detection and identification of this compound and other compounds separated by chromatographic methods. MS detectors measure the mass-to-charge ratio (m/z) of ions, providing structural information and enabling sensitive detection. For this compound, mass spectrometric analysis in positive ionization mode has shown characteristic molecular ion base peaks, such as [M + H]+ at m/z 229. mdpi.comd-nb.info Collision-induced dissociation (CID) can be used to generate characteristic product ions, which are valuable for selective and sensitive quantification and confirmation of this compound. mdpi.comd-nb.info Different types of mass analyzers, such as quadrupole time-of-flight (Q/TOF) and triple quadrupole (QqQ, used in MS/MS), offer varying capabilities in terms of resolution, accuracy, and sensitivity, which are leveraged depending on the analytical objective (e.g., non-targeted profiling vs. targeted quantification). magtechjournal.comresearchgate.netsemanticscholar.orgmdpi.com

Quality Control Standards and Methodological Reliability in this compound Analysis

Ensuring the quality and reliability of analytical results for this compound is paramount. This involves implementing rigorous quality control (QC) standards and validating the analytical methods used. Method validation confirms that an analytical procedure is suitable for its intended purpose, evaluating parameters such as specificity, linearity, precision, accuracy, range, detection limit, and quantitation limit. europa.euqbdgroup.comresearchgate.netdemarcheiso17025.com For this compound analysis, validation studies demonstrate the method's reproducibility, precision, and stability. magtechjournal.com Quality control procedures involve the regular analysis of control samples with known concentrations of this compound to monitor the performance of the analytical system and ensure the accuracy and consistency of results over time. eurl-pesticides.eu System suitability testing is also performed to ensure that the equipment and analytical system are functioning correctly before sample analysis. qbdgroup.com Adherence to established guidelines for method validation and quality control is crucial for obtaining reliable data for this compound quantification and profiling. europa.euresearchgate.netdemarcheiso17025.comeurl-pesticides.eu

Mechanistic Investigations of Myrrhone S Biological Activities

Antiplasmodial Mechanisms of Action

Myrrhone (B1649313) has demonstrated antiplasmodial effects, indicating its potential against parasitic infections like malaria. medchemexpress.com

Inhibition of Plasmodium falciparum Growth in vitro

Studies have shown that this compound can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, in in vitro settings. medchemexpress.commedchemexpress.com The concentration required to inhibit 50% of parasite growth (IC50) for this compound against Plasmodium falciparum has been reported as 4.7 µg/ml. medchemexpress.commedchemexpress.com In vitro drug assays are valuable for assessing the susceptibility of P. falciparum to antimalarial compounds without the influence of host factors. frontiersin.org

Cellular and Molecular Targets in Parasitic Organisms

While the specific cellular and molecular targets of this compound in parasitic organisms are still under investigation, research into antiparasitic compounds from medicinal plants suggests several general mechanisms. Potential targets in parasites include essential cellular components and pathways such as DNA, RNA, proteins of the cytoskeleton, and biomembranes. mdpi.com Compounds that damage DNA, for instance, can exhibit cytotoxic and antiparasitic properties. mdpi.com Other potential targets in parasites involve essential processes like endocytosis, motility, and cell division. frontiersin.org Identifying key molecules involved in the survival, growth, or spread of the parasite within the host organism can lead to the development of targeted therapies. boehringer-ingelheim.com

Cytotoxic Activity in Specific Cell Lines

This compound has also been evaluated for its cytotoxic effects on various mammalian cell lines, including rat skeletal myoblasts and human gynecologic cancer cells.

Cytotoxicity against L6 Rat Skeletal Myoblasts in vitro

This compound has shown cytotoxic activity against L6 rat skeletal myoblasts in vitro. medchemexpress.commedchemexpress.com L6 cells are a commonly used myoblast cell line derived from rat skeletal muscle, utilized in studies of myogenesis and myotoxicity. smujo.id The reported IC50 for this compound against L6 rat skeletal myoblasts is 29 µg/ml. medchemexpress.commedchemexpress.com

Antiproliferative Effects on Human Gynecologic Cancer Cells in vitro (e.g., A2780, SK-OV-3, Shikawa)

Extracts and compounds from Commiphora myrrha resin, the source of this compound, have been investigated for their cytotoxicity against human gynecologic cancer cell lines, including A2780, SK-OV-3, and Shikawa. academicjournals.org These cell lines represent different types of gynecologic cancers; A2780 and SK-OV-3 are ovarian cancer cell lines, while Shikawa is an endometrial carcinoma cell line. academicjournals.orgatcc.org Studies have indicated that certain compounds isolated from C. myrrha can significantly inhibit the proliferation of these cancer cells in a dose-dependent manner in vitro. academicjournals.org While this compound itself was identified in some analyses of Commiphora resins, the specific antiproliferative activity of isolated this compound against these exact gynecologic cancer cell lines is often presented alongside other compounds in the source material. academicjournals.orgcolab.ws For example, one study reported that compounds 6 and 7, isolated from C. myrrha, exhibited obvious cytotoxicity against A2780, SK-OV-3, and Shikawa cells, with IC50 values of 46.89 µM for compound 6 on A2780 cells and 26.93 µM for compound 7 on SK-OV-3 cells. academicjournals.org The broader context of these studies suggests that furan (B31954) sesquiterpenes, a class that includes this compound, may exhibit inhibitory effects on cancer cell proliferation. mdpi.com

Apoptotic and Anti-Proliferative Pathway Modulation

Research into the anti-cancer activities of compounds from Commiphora species, including furanosesquiterpenoids like this compound, often explores their ability to modulate apoptotic and anti-proliferative pathways. Apoptosis, or programmed cell death, is a key mechanism for eliminating cancer cells. researchgate.net Compounds from Commiphora have been shown to induce apoptosis in various cancer cell lines. mdpi.comnih.gov This can involve modulating the expression of proteins in the Bcl-2 family, which regulate the intrinsic apoptotic pathway. researchgate.net Pro-apoptotic proteins (e.g., Bax, Bak) are typically upregulated, while anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) are downregulated, leading to mitochondrial dysfunction and the activation of caspases, which are crucial for executing cell death. researchgate.net

Anti-proliferative effects can also be mediated through the modulation of signaling pathways that regulate cell growth and division. The PI3K/AKT/mTOR pathway, for instance, is frequently over-activated in various cancers and contributes to cell proliferation and survival. colab.wsresearchgate.netresearchgate.net Inhibition of this pathway can lead to reduced proliferation and induction of apoptosis. researchgate.net While specific studies detailing this compound's direct impact on these pathways are less prevalent in the immediate search results, the investigation of other Commiphora compounds points towards these as potential mechanisms. colab.wsresearchgate.net

Compound Names and PubChem CIDs Mentioned in the Article:

Anti-inflammatory Signaling Modulation

This compound and other compounds found in Commiphora species have been investigated for their ability to modulate inflammatory responses. The anti-inflammatory effects are thought to be mediated through complex interactions with various cellular signaling pathways and the regulation of pro-inflammatory mediators.

Interaction with Cellular Signaling Pathways (e.g., MAPK pathway, JAK/STAT pathway)

Studies suggest that this compound and other myrrh components can influence critical signaling cascades involved in inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) pathway and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. Myrrh has been reported to suppress inflammation by influencing the MAPK signaling pathway. mdpi.com The JAK/STAT pathway is a key signaling route regulated by cytokines, interferons, and growth factors, playing a crucial role in immune system development and often dysregulated in inflammatory and autoimmune diseases. bpsbioscience.com Myrrh has been reported to significantly inhibit STAT-1 and STAT-3, leading to reduced cytokine production through the JAK/STAT pathway. drugbank.comd-nb.info

Regulation of Pro-inflammatory Mediators (e.g., cytokine release, iNOS induction)

This compound has been shown to regulate the release of pro-inflammatory mediators. Myrrh extract has been indicated to inhibit the production of TNFα and CXCL13 by suppressing chemokine gene expression in activated human macrophages. nanobioletters.com Furthermore, this compound has been reported to inhibit the progression of hepatic inflammation by influencing inflammatory parameters such as COX-2, PGE2, TNF-α, INF-γ, IL-1β, IL-6, and iNOS. researchgate.net The enzyme inducible nitric oxide synthase (iNOS) is responsible for the over-production of nitric oxide (NO) in inflammatory conditions, and its expression is stimulated by pro-inflammatory cytokines. plos.org Inhibition of iNOS induction is a key mechanism by which anti-inflammatory agents exert their effects.

Influence on Transcription Factors (e.g., NF-κB, STAT-1, STAT-3)

Transcription factors like Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription-1 (STAT-1), and STAT-3 are central regulators of inflammatory gene expression. NF-κB is activated in response to various stimuli, including pro-inflammatory cytokines, and controls the transcription of genes encoding inflammatory mediators. embopress.org Myrrh has been reported to have significant inhibitory activity on STAT-1 and STAT-3. drugbank.comd-nb.info This inhibition leads to a decrease in cytokine production mediated by the JAK/STAT pathway. drugbank.comd-nb.info Additionally, inhibition of the transcriptional factor NF-κB pathway has been identified as a mechanism underlying the anti-inflammatory activity of Commiphora oleogum resins, including those containing furanosesquiterpenoids like this compound. researchgate.net this compound itself has been shown to influence NF-κB expression. researcher.life

Antimicrobial Action Modalities

Myrrh and its components, including sesquiterpenes like this compound, exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. mdpi.comaaem.plnih.gov

Mechanisms of Inhibition against Microbial Growth

The antimicrobial activity of myrrh extracts is attributed to the presence of various compounds, including terpenes and furanosesquiterpenoids. mdpi.com While the precise mechanisms can vary depending on the specific compound and microbe, studies suggest that these compounds can damage microbial cell walls and mitochondria, leading to impaired energy production. aaem.pl Myrrh extracts have demonstrated inhibitory effects on the growth of various Candida species. aaem.plresearchgate.net Some isolated compounds, including sesquiterpenoids, have shown inhibitory effects against different pathogens with varying Minimum Inhibitory Concentration (MIC) values. researchgate.net

Antioxidant Properties and Free Radical Scavenging Mechanisms (e.g., DPPH radical scavenging potential)

This compound and other components of myrrh possess antioxidant properties, contributing to the resin's traditional uses. drugbank.comnih.gov

This compound has demonstrated antioxidant potential. researcher.life The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate the antioxidant activity of compounds. Studies have shown that extracts of Commiphora myrrha exhibit significant DPPH radical scavenging activity. researchgate.netekb.eg Specifically, isolated furanosesquiterpenoids from C. myrrha hexane (B92381) extract, including this compound, have shown DPPH radical scavenging activity with varying IC50 values. researchgate.netresearchgate.net For instance, this compound was reported to have a DPPH radical scavenging activity with an IC50 value of 1.08 mg/ml in one study. researchgate.netresearchgate.net This suggests that this compound can act as an electron donor, neutralizing free radicals and terminating radical chain reactions. researchgate.net

Data Table: DPPH Radical Scavenging Activity of this compound and Related Compounds

| Compound | Source (Extract Type) | IC50 (mg/mL) | Reference |

| This compound | C. myrrha (Hexane) | 1.08 | researchgate.netresearchgate.net |

| 3-methoxy-furanogermacradien-6-one | C. myrrha (Hexane) | 4.29 | researchgate.netresearchgate.net |

| 2-methoxy-furanogermacren-6-one | C. myrrha (Hexane) | 2.56 | researchgate.netresearchgate.net |

| C. myrrha (Methanol Extract) | Resin | 0.32 | researchgate.netresearchgate.net |

| BHT (Positive Control) | - | 0.07 | researchgate.net |

This table illustrates the comparative DPPH radical scavenging potential of this compound and other related furanosesquiterpenoids isolated from Commiphora myrrha, as well as the activity of the crude methanol (B129727) extract and a positive control (BHT).

Elucidation of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to define how variations in the chemical structure of a compound influence its biological activity. researchgate.netwikipedia.org For this compound, a furanosesquiterpene, SAR investigations are important for understanding which parts of the molecule are critical for its observed biological effects, such as anti-inflammatory or antimicrobial activities. nih.govdrugbank.comresearchgate.netresearchgate.netijarbs.comacademicjournals.orgresearchgate.net While extensive, detailed SAR studies specifically focused solely on this compound and a broad range of its synthetic analogues are not extensively documented in the immediately available search results, research on related furanosesquiterpenes and other compounds from Commiphora species provides insights into potential SAR trends.

Studies on the constituents of Commiphora resins, including this compound and other sesquiterpenes, have identified various compounds with anti-inflammatory and antimicrobial properties. nih.govresearchgate.netresearchgate.netijarbs.comacademicjournals.orgresearchgate.net The presence of the furan ring is a common feature in many of these bioactive sesquiterpenes, suggesting its potential importance for activity. researchgate.netnih.govresearchgate.net Modifications to the sesquiterpene skeleton, including the presence and position of double bonds, oxygen-containing functional groups (like ketones or hydroxyls), and the stereochemistry, are likely to influence the interaction with biological targets and thus affect potency and efficacy. acs.orgslideshare.net

Research on other compound classes has demonstrated the significance of specific functional groups and structural features for biological activity. For instance, SAR studies on antibacterial agents like linezolid (B1675486) analogues highlight the importance of specific stereocenters and substituents on aromatic rings for activity. kcl.ac.uk Similarly, SAR analysis of antifungal compounds has shown that parameters like lipophilicity and the presence of electron-withdrawing groups can significantly impact potency. nih.gov While these examples are not directly related to this compound, they illustrate the principles applied in SAR studies, which would involve systematic modification of the this compound structure and evaluation of the resulting biological activity.

The complexity of the mixture of compounds in myrrh resin makes isolating and studying individual components challenging, which may contribute to the limited availability of specific, detailed SAR data for this compound itself. researchgate.netnih.govresearchgate.net However, the identification of this compound and other furanosesquiterpenes as key constituents with biological activities lays the groundwork for future targeted SAR studies. researchgate.netnih.gov Such studies would ideally involve the synthesis of this compound analogues with specific structural alterations to systematically probe the contribution of different parts of the molecule to its biological effects.

Data tables presenting detailed research findings on this compound SAR would typically compare the activity of this compound to that of its derivatives, highlighting the impact of specific structural changes. As comprehensive data specifically for this compound SAR was not found, a representative table structure illustrating how such data would be presented is shown below. This hypothetical table structure is based on the general principles of SAR reporting, where different compounds (this compound and its analogues) are listed alongside their structural variations and measured biological activities.

| Compound Name | Structural Variation from this compound | Biological Activity (e.g., IC50 for inflammation) | Notes |

| This compound | - | Value X | - |

| Analogue A | Modification 1 | Value Y | |

| Analogue B | Modification 2 | Value Z | |

| ... | ... | ... | ... |

Detailed research findings in a SAR study would elaborate on the data in such a table, discussing how each structural modification affected the observed activity and proposing hypotheses about the role of specific functional groups or structural features in the mechanism of action. For example, if removing a hydroxyl group significantly reduced activity, it would suggest that the hydroxyl group is important for binding to a biological target or for the compound's metabolic stability.

Future SAR investigations on this compound are needed to fully elucidate the relationship between its structure and its diverse biological activities. By synthesizing targeted analogues and evaluating their potency in relevant biological assays, researchers can gain a deeper understanding of this compound's mechanism of action and potentially design more potent or selective therapeutic agents based on its furanosesquiterpene scaffold.

Chemical Synthesis and Derivatization Strategies for Myrrhone

Total Synthesis Approaches to Myrrhone (B1649313) and its Enantiomers

Total synthesis of natural products like this compound allows for confirmation of their structure and provides access to quantities for further study that may be difficult to obtain from natural sources. Research has been conducted on the total synthesis of compounds found in Commiphora species, including myrrhanol and myrrhanone derivatives, which share structural features with this compound. For instance, the total synthesis of anti-inflammatory polypodanes such as (+)-myrrhanol A, (+)-myrrhanone A, and (+)-myrrhanone B has been achieved through convergent, highly stereocontrolled routes. Key steps in these syntheses have involved Ti(III)-mediated radical cyclization and intermolecular Suzuki-Miyaura cross-coupling. nih.gov While direct total synthesis of this compound (specifically PubChem CID 18355183) is mentioned in the context of ongoing studies towards perfumery agents, detailed synthetic routes for this compound itself are less extensively documented in the provided search results compared to related myrrh compounds or other complex natural products. core.ac.uk However, the synthesis of related compounds like myrrhine, a ladybug defensive substance, has been achieved through stereoselective routes starting from simple precursors like 2,4,6-collidine, involving steps like alkylation, acylation, ketalization, reduction, hydrolysis, and cyclization. researchgate.net These examples highlight the types of strategies that could be applicable to this compound total synthesis.

Stereoselective Synthesis Methodologies

Given the potential for stereoisomers of this compound, stereoselective synthesis is crucial to obtain specific enantiomers or diastereomers. Stereoselective methods are widely applied in the synthesis of natural products to control the absolute and relative configurations of chiral centers. For example, stereoselective synthesis has been reported for furanoeudesma-1,3-diene, another compound found in Commiphora myrrha, starting from santonin. This involved stereoselective reduction of double bonds to achieve specific decalin systems. acs.orgacs.org Enantioselective total synthesis has been demonstrated for other natural products, such as myrifabral A and B, utilizing techniques like palladium-catalyzed enantioselective allylic alkylation to establish quaternary centers and diastereoselective N-acyl iminium ion cyclization. caltech.edursc.org These methodologies are indicative of the approaches that would be employed to synthesize specific stereoisomers of this compound.

Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship Studies

The synthesis of analogues and derivatives is essential for understanding the relationship between the chemical structure of this compound and its biological activities (Structure-Activity Relationship - SAR). While specific SAR studies on this compound itself are not detailed in the provided results, the synthesis and SAR evaluation of analogues of other natural products, such as caged xanthones and manzamine alkaloids, illustrate this approach. nih.govnih.gov These studies involve modifying different parts of the core structure to assess the impact on activity. For instance, modifications on the A-ring of caged xanthones significantly affected their cytotoxicity. nih.gov Similarly, modifications of manzamine alkaloids have been carried out to generate novel structures with altered biological properties, including antimalarial, antimicrobial, and antineuroinflammatory activities. nih.gov Applying these principles to this compound would involve synthesizing derivatives with variations in functional groups, ring systems, or stereochemistry to probe their effects on relevant biological targets or activities.

Biomimetic Synthesis and Chemoenzymatic Transformations

Biomimetic synthesis aims to replicate proposed biosynthetic pathways in the laboratory. While direct biomimetic synthesis of this compound is not explicitly detailed, biomimetic approaches have been explored for other natural products, including some alkaloids and sesquiterpenoids. rsc.orgresearchgate.net These syntheses often involve cascade reactions or steps that mimic enzymatic transformations. Chemoenzymatic synthesis combines chemical and enzymatic steps, leveraging the high selectivity and efficiency of enzymes. This approach has been used in the synthesis of complex natural products and drug intermediates. converia.desemanticscholar.orgrsc.org Enzymes, such as cytochrome P450, have been utilized for specific oxidation steps in the synthesis of myrrhanol C, a triterpene from mastic gum. rsc.org A modular chemoenzymatic approach has also been developed for the synthesis of diterpenoids. rsc.org These methods offer potential routes for the synthesis of this compound or its precursors, potentially providing more efficient or stereoselective pathways compared to purely chemical synthesis.

Development of Synthetic Routes for Scalable Production

Developing scalable synthetic routes is crucial for producing this compound or its derivatives in larger quantities for further research, development, or potential commercial applications. While specific details on the large-scale synthesis of this compound are limited in the provided results, the concept of scalable synthesis is highlighted in the context of other natural products. For example, scalable total syntheses have been reported for myrioneuron alkaloids, enabling large-scale preparation. nih.gov The use of readily available starting materials and efficient, high-yielding reactions are key aspects of developing scalable routes. nih.gov Continuous-flow processes are also being explored for scalable and enantioselective synthesis of certain compounds. acs.org Applying these principles to this compound synthesis would involve optimizing reaction conditions, using cost-effective reagents, and designing routes amenable to larger-scale execution.

Future Research Directions and Translational Potential for Myrrhone

Investigation of Novel Biological Targets and Pathways

While Myrrhone (B1649313) has shown antiplasmodial effects and is a component of Commiphora myrrha resin known for anti-inflammatory properties, a comprehensive understanding of its specific biological targets and the pathways it modulates is still developing. Research indicates that compounds from the Commiphora genus can influence various inflammation-related proteins and signaling pathways, such as NF-κB and MAPK pathways, which are potential targets for this compound or other myrrh components. nih.govresearchgate.netmdpi.commdpi.comd-nb.info Further studies are needed to specifically identify the proteins and enzymes that this compound interacts with, as well as the downstream cellular processes affected by these interactions. This could involve a combination of proteomic studies, gene expression analysis, and targeted biochemical assays to map the molecular network influenced by this compound.

Computational Drug Design and Molecular Docking Studies

Computational approaches, such as molecular docking and in silico drug design, are invaluable tools for predicting how this compound interacts with potential biological targets at the atomic level. researchgate.netasianjpr.comopenaccessjournals.commdpi.comchemrxiv.org These methods can help to:

Predict the binding affinity and orientation of this compound within the active sites of target proteins. researchgate.netopenaccessjournals.commdpi.com

Identify potential off-targets, which is crucial for understanding potential side effects and improving specificity.

Guide the structural modification of this compound to enhance its binding to desired targets and improve its pharmacological properties.

Virtually screen databases of compounds to find this compound analogs with potentially superior activity or selectivity. asianjpr.commdpi.com

Molecular dynamics simulations can further provide insights into the stability of the this compound-target complex and the conformational changes that occur upon binding. researchgate.netmdpi.com

Combinatorial Chemistry and High-Throughput Screening for this compound-Based Leads

Combinatorial chemistry techniques can be employed to synthesize libraries of this compound derivatives and analogs with structural variations. googleapis.comj-morphology.combenthamscience.comscispace.comresearchgate.net This systematic variation of the this compound structure can help explore the relationship between chemical structure and biological activity (structure-activity relationship - SAR). High-throughput screening (HTS) can then be used to rapidly assess the biological activity of these compound libraries against a range of targets or in various cellular assays. j-morphology.combenthamscience.comscispace.comresearchgate.net This combination of combinatorial synthesis and HTS can accelerate the identification of this compound-based lead compounds with optimized potency, selectivity, and other desirable pharmacological characteristics. j-morphology.combenthamscience.com

Exploration of this compound in Emerging Disease Models

Given the diverse traditional uses and reported biological activities of myrrh resin, exploring this compound's potential in emerging disease models is a critical future direction. Research on Commiphora species has indicated potential against various conditions, including infectious diseases and cancer. nih.govresearchgate.netmdpi.comd-nb.infoscribd.commedchemexpress.comresearchgate.netthekids.org.au Future studies could investigate this compound's effects in relevant in vitro and in vivo models for:

Infectious Diseases: Evaluating its efficacy against a broader spectrum of parasites, bacteria, and viruses, including those responsible for emerging infectious diseases. medchemexpress.comthekids.org.au

Cancer: Further investigating its reported cytotoxic effects on cancer cell lines and exploring its potential mechanisms of action in various cancer models. nih.govresearchgate.netmdpi.comd-nb.inforesearchgate.net

Inflammatory and Autoimmune Disorders: Building upon the known anti-inflammatory properties of myrrh, testing this compound in models of chronic inflammation and autoimmune diseases. nih.govresearchgate.netmdpi.comd-nb.info

Neurodegenerative Diseases: Exploring any potential neuroprotective effects, as some compounds from Commiphora have shown neuroprotective activity. nih.gov

Developing appropriate animal models for emerging infectious diseases is crucial for evaluating potential therapeutics like this compound. thekids.org.auplos.org

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for isolating and characterizing Myrrhone from natural sources?

- Methodological Answer : Utilize chromatographic techniques (e.g., HPLC or GC-MS) with reference standards for isolation, coupled with spectroscopic methods (NMR, IR) for structural elucidation. Ensure reproducibility by adhering to protocols outlined in peer-reviewed phytochemistry journals, including detailed solvent systems and column specifications .

- Data Considerations : Include purity assessments (≥95%) and retention indices in supplementary materials to validate reproducibility .

Q. How can researchers design in vitro assays to evaluate this compound’s bioactivity without interference from co-extracted compounds?

- Methodological Answer : Implement bioassay-guided fractionation with cytotoxicity controls. Use orthogonal assays (e.g., enzymatic inhibition and cell viability tests) to distinguish target-specific effects from non-specific interactions. Reference pharmacological guidelines for solvent compatibility and concentration ranges .

Advanced Research Questions

Q. What statistical frameworks are appropriate for resolving contradictions in this compound’s reported pharmacological effects across studies?

- Methodological Answer : Apply meta-analysis tools (e.g., random-effects models) to aggregate data from heterogeneous studies. Conduct sensitivity analyses to identify confounding variables (e.g., extraction methods, cell lines). Triangulate findings with in silico docking studies to validate mechanism-of-action hypotheses .

- Example : A 2023 study reconciled anti-inflammatory discrepancies by controlling for this compound’s oxidation-prone derivatives, emphasizing the need for stability testing in experimental design .

Q. How can researchers optimize this compound’s synthetic pathways to address low yield challenges in total synthesis?

- Methodological Answer : Employ Design of Experiments (DoE) to test reaction parameters (temperature, catalysts). Use kinetic modeling to identify rate-limiting steps. Compare biosynthetic gene clusters in this compound-producing plants for enzymatic pathway inspiration .

- Data Requirement : Report enantiomeric excess and stepwise yields with error margins in all synthetic protocols .

Q. What in vivo models are most suitable for validating this compound’s neuroprotective effects while minimizing interspecies variability?

- Methodological Answer : Use transgenic rodent models (e.g., Aβ-overexpressing mice for Alzheimer’s studies) with pharmacokinetic profiling to correlate bioavailability and efficacy. Include sham-operated controls and blinded histopathological assessments to reduce bias .

Data Integrity & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound-containing extracts during long-term studies?

- Methodological Answer : Implement quality-by-design (QbD) principles, including Certificate of Analysis (CoA) documentation for each batch. Use accelerated stability testing (ICH guidelines) to predict degradation profiles and adjust storage conditions .

Q. What computational tools are recommended for predicting this compound’s drug-likeness and off-target interactions?

- Methodological Answer : Leverage QSAR models (e.g., SwissADME) for physicochemical profiling and molecular dynamics simulations (GROMACS) to assess protein binding affinities. Cross-validate predictions with experimental SPR (Surface Plasmon Resonance) data .

Ethical & Collaborative Considerations

Q. How can interdisciplinary teams harmonize conflicting interpretations of this compound’s ethnopharmacological data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.